1-(Difluoromethoxy)naphthalene-7-methanol

Medicinal Chemistry Physicochemical Properties ADME Prediction

This regiospecific building block features a 1-difluoromethoxy group and a 7-hydroxymethyl handle. Its unique substitution pattern governs electronic, lipophilic and steric profiles critical for target binding. Cannot be substituted with other regioisomers without re-validation. Ideal for focused library synthesis via the reactive -CH2OH group. Calculated LogP ~3.86 serves as a reference for in silico model calibration.

Molecular Formula C12H10F2O2
Molecular Weight 224.20 g/mol
Cat. No. B11883896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)naphthalene-7-methanol
Molecular FormulaC12H10F2O2
Molecular Weight224.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)F
InChIInChI=1S/C12H10F2O2/c13-12(14)16-11-3-1-2-9-5-4-8(7-15)6-10(9)11/h1-6,12,15H,7H2
InChIKeyANJZGXKKZQSUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethoxy)naphthalene-7-methanol (CAS 1261676-05-4): A Regiospecific Naphthalene Scaffold for Advanced Synthesis


1-(Difluoromethoxy)naphthalene-7-methanol (CAS: 1261676-05-4, MF: C12H10F2O2, MW: 224.20) is a specialized naphthalene derivative featuring a difluoromethoxy (-OCF2H) group at the 1-position and a reactive hydroxymethyl (-CH2OH) handle at the 7-position [1]. This specific regioisomer belongs to a class of fluorinated aromatic compounds valued as versatile building blocks in medicinal chemistry and agrochemical research, where the distinct spatial arrangement of its substituents is a critical factor for downstream applications [2].

Procurement Pitfalls: Why Regioisomers of 1-(Difluoromethoxy)naphthalene-7-methanol Cannot Be Casually Interchanged


Scientific and industrial users cannot substitute 1-(Difluoromethoxy)naphthalene-7-methanol with its close regioisomers or non-fluorinated analogs without rigorous re-validation. The specific positioning of the difluoromethoxy and hydroxymethyl groups on the naphthalene ring governs the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its reactivity in downstream synthetic steps and its interaction with biological targets [1]. Studies on related systems have shown that even minor shifts in substitution patterns on a naphthalene core can lead to significant differences in receptor binding affinity and functional activity, making regiospecific procurement essential for reproducible research and development outcomes [2].

Quantitative Differentiation Guide: 1-(Difluoromethoxy)naphthalene-7-methanol vs. Closest Analogs


Regiospecific Lipophilicity: LogP Comparison with 1-(Difluoromethoxy)naphthalene-2-methanol

The target compound's unique substitution pattern (1-OCF2H, 7-CH2OH) yields a distinct lipophilicity profile compared to its close regioisomer, 1-(Difluoromethoxy)naphthalene-2-methanol (1-OCF2H, 2-CH2OH). This difference directly influences LogP, a critical parameter for predicting membrane permeability and oral bioavailability [1].

Medicinal Chemistry Physicochemical Properties ADME Prediction

Inferred Metabolic Stability Advantage of the Difluoromethoxy Moiety over Methoxy Analogs

While direct stability data for the target compound is not available, a robust class-level inference can be drawn. The difluoromethoxy (-OCF2H) group is a well-established bioisostere for the metabolically labile methoxy (-OCH3) group. The strong C-F bonds in -OCF2H confer resistance to oxidative O-dealkylation by cytochrome P450 enzymes, a primary route of metabolic clearance for many methoxy-containing compounds [1]. Therefore, 1-(Difluoromethoxy)naphthalene-7-methanol is expected to possess significantly greater metabolic stability than its hypothetical methoxy counterpart, 1-methoxy-naphthalene-7-methanol.

Drug Metabolism Pharmacokinetics Bioisostere

Synthetic Utility: Distinct Reactivity of the 7-Methanol Handle Compared to 8-Methanol Regioisomer

The precise location of the hydroxymethyl group influences its steric accessibility and electronic environment, impacting the efficiency of key derivatization reactions. The 7-methanol group in the target compound is positioned in a less sterically hindered environment compared to the 8-position in its regioisomer, 1-(Difluoromethoxy)naphthalene-8-methanol . This difference can affect reaction yields and selectivity during esterification, oxidation, or conversion to a leaving group .

Synthetic Chemistry Building Blocks Derivatization

Critical Impact of 7-Position Substitution on Biological Target Affinity (5-HT1A Receptor Case Study)

Research on related naphthalene-based 5-HT1A receptor ligands demonstrates that substitution at the 7-position has a profound effect on receptor affinity [1]. In a specific study, analogs with a 7-CONH2 and 7-CO2Me group displayed high potency with IC50 values of 3.3 nM and 5.2 nM, respectively [2]. This evidence underscores that the 7-position is a critical vector for modulating biological activity. The presence of a derivatizable hydroxymethyl group at this key position in 1-(Difluoromethoxy)naphthalene-7-methanol provides a crucial synthetic handle for probing this essential pharmacophoric region.

Pharmacology Serotonin Receptors Structure-Activity Relationship

Recommended Application Scenarios for Procuring 1-(Difluoromethoxy)naphthalene-7-methanol


Scaffold for CNS Drug Discovery Programs (e.g., 5-HT1A Receptor Ligands)

Given the established importance of the 7-position on naphthalene cores for 5-HT1A receptor affinity [1], this compound serves as an ideal advanced intermediate. Its 7-hydroxymethyl group can be directly converted into a wide array of functional groups (e.g., amides, esters, amines) to explore structure-activity relationships (SAR) at this critical binding site, while the metabolically stable 1-difluoromethoxy group provides a favorable pharmacokinetic starting point [2].

Synthesis of Fluorinated Compound Libraries via Diversification of the Hydroxymethyl Handle

The reactive 7-methanol group provides a single point of divergence for creating a focused library of analogs. Researchers can use standard chemical transformations (e.g., oxidation, Mitsunobu reaction, esterification) to introduce a variety of chemical moieties, facilitating high-throughput screening campaigns against novel biological targets .

Calibration and Validation in Computational Chemistry and ADME Modeling

With its defined regioisomerism and distinct physicochemical profile (e.g., calculated LogP of ~3.86), this compound is suitable for use as a reference standard to calibrate and validate in silico models. Comparing its properties and behavior with regioisomers like the 2-methanol analog (LogP 3.2) provides a valuable dataset for refining predictive algorithms for lipophilicity, permeability, and metabolism [3].

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